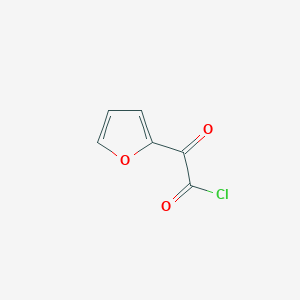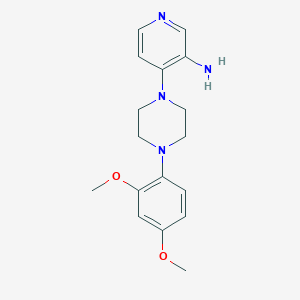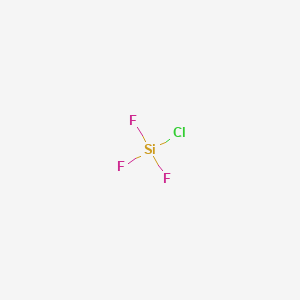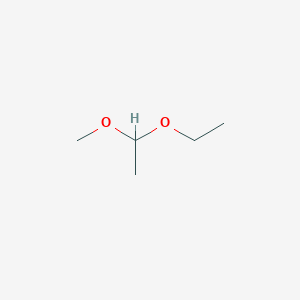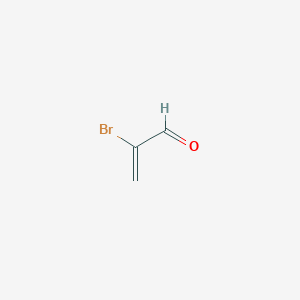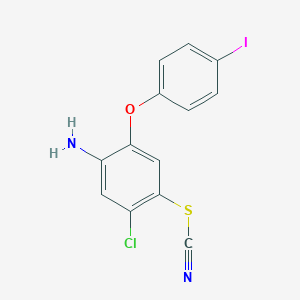
Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as SIBO, which stands for selective inhibitor of bone resorption. SIBO has been shown to have a unique mechanism of action that makes it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of SIBO involves the inhibition of the enzyme cathepsin K. This enzyme is responsible for the breakdown of bone tissue, and its inhibition leads to a decrease in bone resorption. SIBO has been shown to be a selective inhibitor of cathepsin K, which makes it a promising candidate for future research.
Biochemische Und Physiologische Effekte
SIBO has been shown to have several biochemical and physiological effects. In addition to its selective inhibition of bone resorption, SIBO has also been shown to have anti-inflammatory properties. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
SIBO has several advantages for lab experiments. It is a selective inhibitor of cathepsin K, which makes it a useful tool for studying the role of this enzyme in bone resorption. However, SIBO also has some limitations. It is a relatively new compound, and its long-term effects are not yet known. Additionally, it is difficult to obtain and can be expensive.
Zukünftige Richtungen
There are several future directions for research on SIBO. One potential direction is the development of new and more efficient synthesis methods. Another direction is the study of SIBO's effects on other tissues and organs. Finally, SIBO's potential as a treatment for bone diseases such as osteoporosis should be further explored.
Conclusion:
In conclusion, SIBO is a promising compound that has potential applications in scientific research. Its unique mechanism of action and selective inhibition of bone resorption make it a valuable tool for studying the role of cathepsin K in bone diseases. However, further research is needed to fully understand its long-term effects and potential as a treatment for other diseases.
Synthesemethoden
The synthesis of SIBO involves several steps. The first step is the preparation of 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester. This is done by reacting 4-amino-2-chlorophenol with p-iodophenol in the presence of a base. The resulting product is then esterified using a suitable esterifying agent such as ethyl chloroformate. The final step involves the reaction of the ester with thiocyanic acid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
SIBO has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of bone research. SIBO has been shown to selectively inhibit bone resorption, which makes it a potential treatment for bone diseases such as osteoporosis.
Eigenschaften
CAS-Nummer |
13997-32-5 |
|---|---|
Produktname |
Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester |
Molekularformel |
C13H8ClIN2OS |
Molekulargewicht |
402.64 g/mol |
IUPAC-Name |
[4-amino-2-chloro-5-(4-iodophenoxy)phenyl] thiocyanate |
InChI |
InChI=1S/C13H8ClIN2OS/c14-10-5-11(17)12(6-13(10)19-7-16)18-9-3-1-8(15)2-4-9/h1-6H,17H2 |
InChI-Schlüssel |
SHMXEVFLBSTREN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)SC#N)I |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)SC#N)I |
Synonyme |
4-Amino-2-chloro-5-(4-iodophenoxy)phenyl thiocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



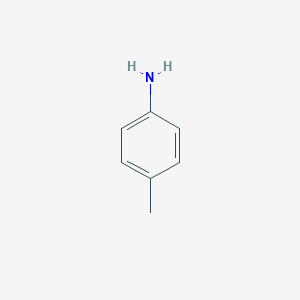
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
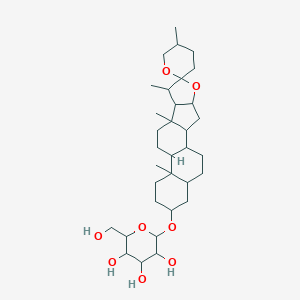
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
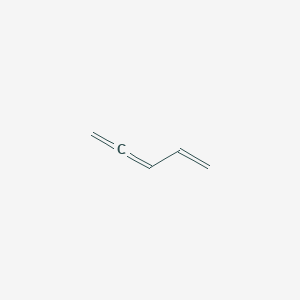
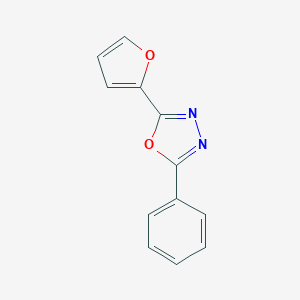
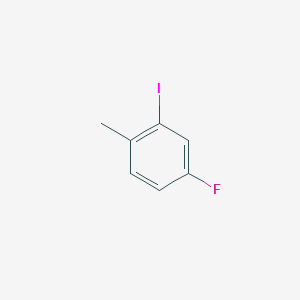
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

